1-(4-Fluorobenzoyl)cyclopropan-1-amine Hydrochloride: Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry
1-(4-Fluorobenzoyl)cyclopropan-1-amine Hydrochloride: Structural Dynamics, Synthesis, and Applications in Medicinal Chemistry
Executive Summary
In modern drug discovery, the architectural rigidification of flexible pharmacophores is a critical strategy for enhancing target affinity and metabolic stability. 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride (CAS: 1803592-60-0) represents a highly specialized, conformationally restricted building block[1][2]. By fusing a cyclopropane ring with a 4-fluorobenzoyl moiety and a primary amine at a single geminal center, this compound serves as a rigidified bioisostere for β -amino ketones.
As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical properties, the causality behind its synthetic methodology, and its strategic utility in rational drug design.
Physicochemical Profiling & Structural Dynamics
The utility of 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride stems from the synergistic effects of its structural components. Table 1 summarizes its core quantitative data[1][3].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride |
| CAS Registry Number | 1803592-60-0 |
| Molecular Formula | C₁₀H₁₁ClFNO |
| Molecular Weight | 215.65 g/mol |
| Form | Solid (Hydrochloride Salt) |
| Topological Polar Surface Area (TPSA) | 43.1 Ų |
| Hydrogen Bond Donors / Acceptors | 3 / 2 |
Structural Causality in Drug Design
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The Cyclopropane Ring (Conformational Rigidity): The sp³-hybridized cyclopropane ring locks the primary amine and the carbonyl group into a specific relative vector. This restriction reduces the entropic penalty upon binding to a target receptor or enzyme active site, a principle widely utilized in peptidomimetic design[4].
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The 4-Fluoro Substitution: The incorporation of fluorine is a hallmark of modern medicinal chemistry. The highly electronegative fluorine atom increases the lipophilicity of the molecule while simultaneously blocking cytochrome P450-mediated phase I oxidation at the para-position of the phenyl ring[5].
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The Hydrochloride Salt Form: Free α
- or β -amino ketones are notoriously unstable due to their propensity to undergo intermolecular Schiff base formation (self-condensation or oligomerization)[6]. By isolating the compound as a hydrochloride salt, the primary amine is protonated ( −NH3+ ), neutralizing its nucleophilicity and ensuring long-term shelf stability.
Mechanistic Synthesis & Protocol Validation
The synthesis of highly congested aminocyclopropyl ketones requires precise chemoselectivity to prevent side reactions. The most robust, self-validating protocol relies on the Weinreb Amide intermediate[7]. Direct addition of Grignard reagents to carboxylic acids or esters typically results in over-addition, yielding tertiary alcohols. The Weinreb amide circumvents this by forming a stable, five-membered cyclic metal-chelate intermediate that only collapses to the desired ketone upon acidic aqueous workup[8].
Step-by-Step Synthetic Protocol
Step 1: Weinreb Amidation
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Reagents: 1-(Boc-amino)cyclopropane-1-carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), DIPEA (3.0 eq), DCM.
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Procedure: Dissolve the protected amino acid in anhydrous DCM. Add DIPEA, followed by EDC·HCl and HOBt at 0°C. Stir for 15 minutes to activate the acid, then add N,O-dimethylhydroxylamine hydrochloride. Allow the reaction to warm to room temperature and stir for 12 hours.
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Causality: HOBt suppresses the formation of the inactive N-acylurea byproduct, ensuring high conversion to the active ester before displacement by the amine.
Step 2: Grignard Addition
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Reagents: Boc-protected Weinreb amide (1.0 eq), 4-Fluorophenylmagnesium bromide (1.0 M in THF, 2.5 eq), anhydrous THF.
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Procedure: Cool a solution of the Weinreb amide in anhydrous THF to 0°C under an inert argon atmosphere. Dropwise, add the Grignard reagent. Stir at 0°C for 2 hours. Quench carefully with saturated aqueous NH₄Cl.
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Causality: The low temperature (0°C) and the stable tetrahedral intermediate prevent the highly reactive Grignard reagent from attacking the newly formed ketone, ensuring strict chemoselectivity[9].
Step 3: Deprotection and Salt Formation
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Reagents: 4M HCl in Dioxane.
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Procedure: Dissolve the purified Boc-protected ketone in minimal DCM and add a 10-fold excess of 4M HCl in dioxane. Stir at room temperature for 2 hours. Concentrate under reduced pressure and triturate with diethyl ether to precipitate the final product.
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Causality: The anhydrous HCl simultaneously cleaves the tert-butyloxycarbonyl (Boc) protecting group and protonates the resulting free amine, directly yielding the stable hydrochloride salt and preventing self-condensation[6].
Caption: Step-by-step synthetic workflow utilizing the Weinreb amide intermediate.
Applications in Drug Discovery & Pharmacophore Mapping
In medicinal chemistry, 1-(4-Fluorobenzoyl)cyclopropan-1-amine hydrochloride acts as a versatile vector. The compound is frequently utilized in the synthesis of kinase inhibitors, GPCR ligands, and CNS-active agents.
By replacing an acyclic flexible chain with this cyclopropyl core, researchers can probe the spatial requirements of a target's binding pocket. The fluorine atom not only modulates the pKa of adjacent functional groups but also enhances membrane permeation, a critical factor for oral bioavailability and blood-brain barrier (BBB) penetration[10].
Caption: Pharmacophore mapping of the core structural features to their pharmacological benefits.
Analytical Validation & Quality Control
To ensure the integrity of the synthesized or procured compound, a self-validating analytical suite must be employed:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (DMSO-d₆): The highly strained cyclopropane methylene protons typically appear as complex multiplets upfield between δ 1.20 - 1.80 ppm. The primary amine protons (as the −NH3+ salt) will appear as a broad singlet around δ 8.50 - 9.00 ppm. The aromatic protons will exhibit characteristic ortho-coupling and fluorine-coupling splitting patterns between δ 7.30 - 8.10 ppm.
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¹⁹F NMR: A distinct singlet (or multiplet depending on proton coupling resolution) around δ -105 to -110 ppm confirms the presence of the para-fluoro group.
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Liquid Chromatography-Mass Spectrometry (LC-MS): Electrospray ionization (ESI+) will show the [M+H]⁺ peak of the free base at m/z 208.1. The absence of a peak at m/z 397 (dimerization/Schiff base) confirms the stability of the salt form.
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HPLC: Reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) should yield a single sharp peak, confirming >95% purity and the absence of the tertiary alcohol byproduct.
References
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ResearchGate. "Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids". ResearchGate. Available at: [Link]
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Oriental Journal of Chemistry. "Synthesis of Weinreb and their Derivatives (A Review)". Oriental Journal of Chemistry. Available at:[Link]
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ACS Omega. "Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents". ACS Omega. Available at:[Link]
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Royal Society of Chemistry. "One-pot synthesis of ketones and symmetrical anhydrides from carboxylic acids". RSC Advances. Available at: [Link]
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ACS Publications. "Applications of Fluorine in Medicinal Chemistry". Journal of Medicinal Chemistry. Available at:[Link]
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Royal Society of Chemistry. "Fluorine in medicinal chemistry". Chemical Society Reviews. Available at: [Link]
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ResearchGate. "Angelo Frongia's research works: α-Ketol and α-iminol rearrangements in synthetic organic and biosynthetic reactions". ResearchGate. Available at: [Link]
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